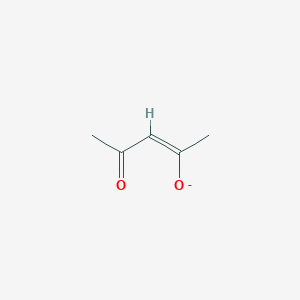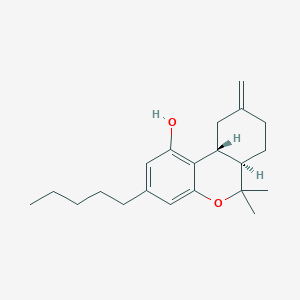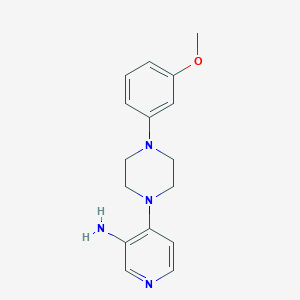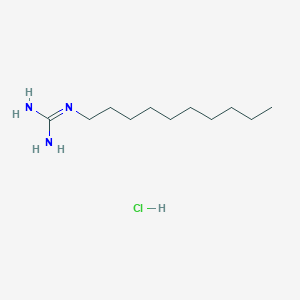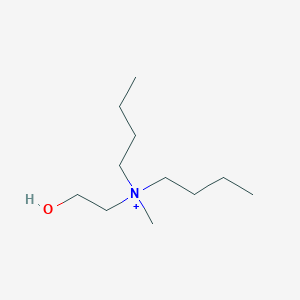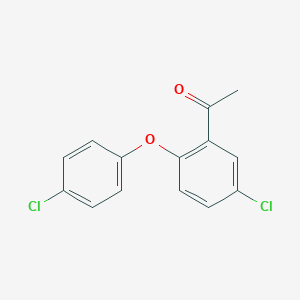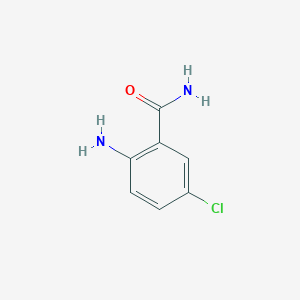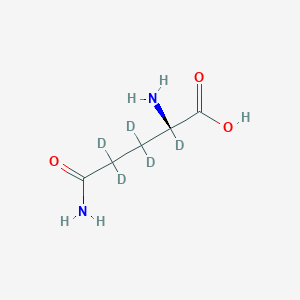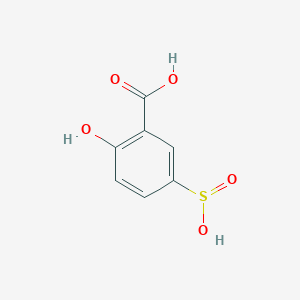
2-Hydroxy-5-sulfinobenzoic acid
Vue d'ensemble
Description
2-Hydroxy-5-sulfinobenzoic acid (HSBA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonic acid derivative of salicylic acid and has been found to have various applications in the fields of biochemistry, medicine, and agriculture.
Mécanisme D'action
2-Hydroxy-5-sulfinobenzoic acid acts as a chelating agent for metal ions, binding to them through its sulfinyl group. This results in a change in the fluorescence properties of 2-Hydroxy-5-sulfinobenzoic acid, allowing for the detection of metal ions. 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge reactive oxygen species and inhibit the activity of inflammatory enzymes.
Effets Biochimiques Et Physiologiques
2-Hydroxy-5-sulfinobenzoic acid has been shown to have a protective effect on cells against oxidative stress and inflammation. It has also been found to have a positive effect on the immune system, stimulating the production of cytokines and enhancing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Hydroxy-5-sulfinobenzoic acid in lab experiments is its high sensitivity and selectivity for metal ion detection. However, one limitation is that 2-Hydroxy-5-sulfinobenzoic acid's fluorescence properties can be affected by pH and temperature, which may affect its accuracy in detecting metal ions.
Orientations Futures
There are several potential future directions for research on 2-Hydroxy-5-sulfinobenzoic acid. One area of interest is the development of new fluorescent probes for metal ion detection using 2-Hydroxy-5-sulfinobenzoic acid as a starting material. Additionally, 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms underlying 2-Hydroxy-5-sulfinobenzoic acid's effects and to explore its potential applications in medicine and agriculture.
Applications De Recherche Scientifique
2-Hydroxy-5-sulfinobenzoic acid has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a chiral auxiliary in the synthesis of various compounds. Additionally, 2-Hydroxy-5-sulfinobenzoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
19479-88-0 |
|---|---|
Nom du produit |
2-Hydroxy-5-sulfinobenzoic acid |
Formule moléculaire |
C7H6O5S |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
2-hydroxy-5-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12) |
Clé InChI |
CFYDCJCXEBLVGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Autres numéros CAS |
19479-88-0 |
Synonymes |
2-Hydroxy-5-sulfinobenzoic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


